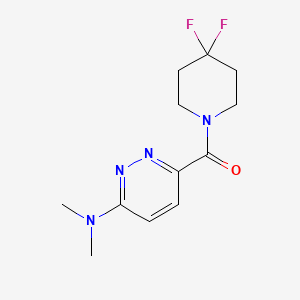
4-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
カタログ番号 B2872540
CAS番号:
433315-44-7
分子量: 392.43
InChIキー: HKLVHWRPGPMDQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic benefits in various diseases.
科学的研究の応用
Synthesis and Chemical Characterization
- Synthesis Techniques : The compound has been synthesized using methods like [2+3] cycloaddition, demonstrating its potential for creating novel chemical structures with specific properties (Aouine et al., 2011).
- Structural Analysis : Various spectroscopic methods (NMR, MS, IR) have been utilized to confirm the chemical structure and properties of similar compounds, indicating the complex's potential for diverse applications in scientific research (Patel & Dhameliya, 2010).
Biological and Medicinal Applications
- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Patel & Dhameliya, 2010).
- Anticonvulsant Activity : Certain derivatives exhibit significant anticonvulsant properties, positioning them as potential candidates for developing new anticonvulsant drugs (Archana et al., 2002).
Chemical and Physical Properties
- Fluorescence Studies : Studies on related compounds have revealed interesting fluorescence effects, hinting at applications in molecular imaging or as probes in biochemical research (Matwijczuk et al., 2018).
- Solvent and Temperature Effects : Research shows that the keto/enol equilibrium of similar compounds is influenced by solvent and temperature, important for understanding their behavior in various environments (Matwijczuk et al., 2017).
Applications in Material Science
- Corrosion Inhibition : Novel derivatives have been studied for their ability to inhibit corrosion in metals, suggesting potential use in material science and engineering (Aouine et al., 2011).
Molecular Docking Studies
- Drug Development : Molecular docking studies of similar compounds have been conducted to understand their interaction with biological targets, which is crucial in drug discovery and development (Nikalje et al., 2015).
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-11(2)17-22-23-20(28-17)21-16(25)12-7-9-13(10-8-12)24-18(26)14-5-3-4-6-15(14)19(24)27/h3-11H,1-2H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLVHWRPGPMDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2872459.png)

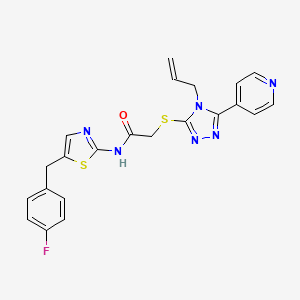
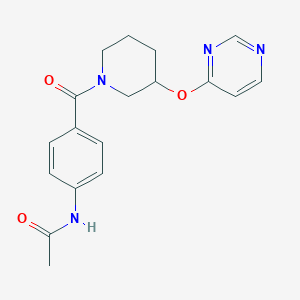


![1-Benzyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2872467.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide](/img/structure/B2872469.png)
![3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2872472.png)
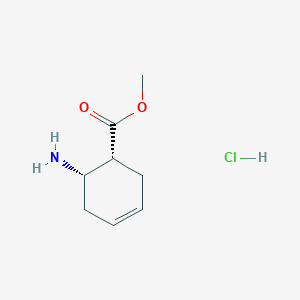
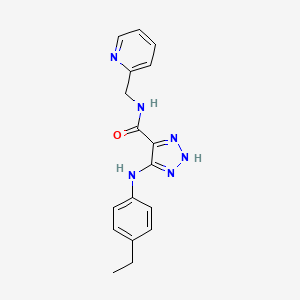
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2872478.png)
